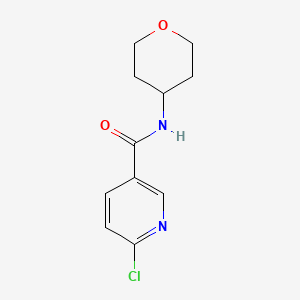
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is a chemical compound with the CAS Number: 1101793-11-6 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 6-chloro-N-tetrahydro-2H-pyran-4-ylnicotinamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is1S/C11H13ClN2O2/c12-10-2-1-8 (7-13-10)11 (15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2, (H,14,15) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 240.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Studies
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide and related compounds have been synthesized through a multi-component reaction, facilitating a study into their structure and properties. These compounds were characterized using various techniques, including FT-IR, NMR, and X-ray diffraction, laying the groundwork for understanding their molecular behavior and potential applications. Computational chemistry methods further investigated these compounds, offering insights into their nonlinear optical (NLO) properties and interactions with biological targets such as tubulin, hinting at their potential in anticancer research due to their ability to interfere with tubulin polymerization (Jayarajan et al., 2019).
Material Science Applications
In the realm of material science, 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide derivatives have been explored for their luminescence properties when bound to lanthanide ions. These studies have demonstrated that certain derivatives can significantly enhance the emission of these ions, suggesting potential applications in the development of new luminescent materials. The efficiency of these processes varies with the structure of the derivative, pointing to the importance of molecular design in optimizing material properties for specific applications (Tigaa et al., 2017).
Antimicrobial and Antifungal Agents
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. This research has led to the identification of several compounds with broad-spectrum antibacterial properties that are comparable to established antibiotics like Ampicillin and Gentamicin. Additionally, certain derivatives have shown potent antifungal activity against Aspergillus fumigatus, comparable to the reference drug Amphotericin B. These findings underscore the potential of these compounds as foundational structures for developing new antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYCHGJLRAPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


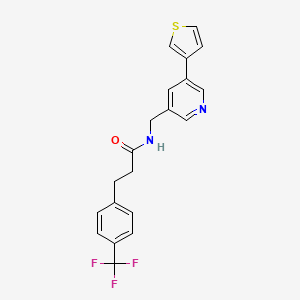
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)
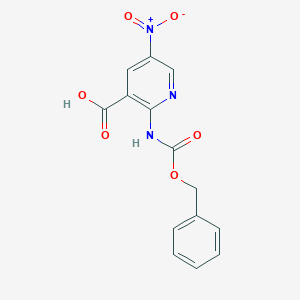
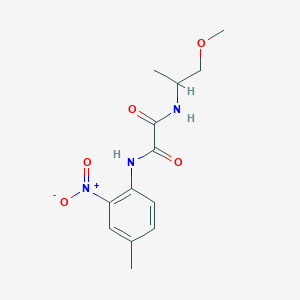

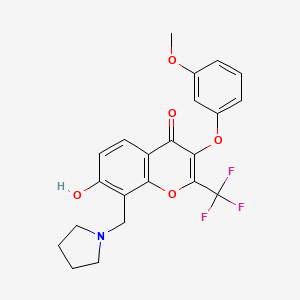

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)
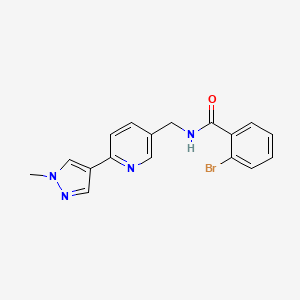
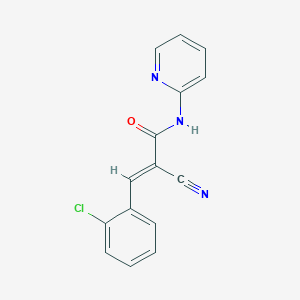
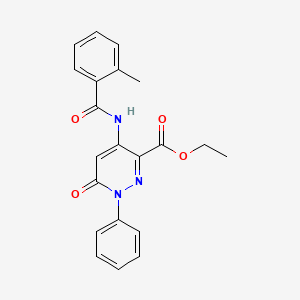
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)